molecular formula C14H11BrN4O2 B5109140 6-bromo-N-(2-hydroxy-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

6-bromo-N-(2-hydroxy-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B5109140
M. Wt: 347.17 g/mol
InChI Key: WZUPBIPOEMNILB-UHFFFAOYSA-N
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Description

The compound “6-bromo-N-(2-hydroxy-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide” belongs to the family of N-heterocyclic compounds known as Pyrazolo[1,5-a]pyrimidines . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .


Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .

Mechanism of Action

While the specific mechanism of action for “6-bromo-N-(2-hydroxy-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide” is not mentioned in the available resources, Pyrazolo[1,5-a]pyrimidines have been highlighted for their anticancer potential and enzymatic inhibitory activity .

Future Directions

The future directions for Pyrazolo[1,5-a]pyrimidines include further exploration of their synthesis, functionalization, and potential applications . There is a continuous need for the development of more efficient synthesis pathways, the study of their multiple applications, and the design of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

6-bromo-N-(2-hydroxy-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4O2/c1-8-2-3-12(20)10(4-8)17-14(21)11-5-13-16-6-9(15)7-19(13)18-11/h2-7,20H,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUPBIPOEMNILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)C2=NN3C=C(C=NC3=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-N-(2-hydroxy-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

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